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Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B086604
CAS No.: 120-74-1
M. Wt: 138.16 g/mol
InChI Key: FYGUSUBEMUKACF-UHFFFAOYSA-N
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Description

Nomenclature and Stereoisomerism in Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

The systematic IUPAC name for this compound is this compound. epa.gov It is also commonly referred to as 5-norbornene-2-carboxylic acid. The structure possesses multiple chiral centers, leading to a variety of stereoisomers, each with distinct spatial arrangements and properties.

Endo/Exo Isomerism

A key feature of the stereochemistry of substituted norbornenes is the existence of endo and exo isomers. This isomerism arises from the orientation of the substituent on the bicyclic ring.

Exo isomer: The carboxylic acid group is oriented syn (on the same side) to the one-carbon bridge (C7).

Endo isomer: The carboxylic acid group is oriented anti (on the opposite side) to the one-carbon bridge (C7).

The synthesis of this compound is typically achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and acrylic acid. This cycloaddition reaction generally produces a mixture of both isomers, with the endo isomer often being the kinetically favored product due to secondary orbital interactions in the transition state. However, the exo isomer is generally the more thermodynamically stable of the two. researchgate.net Under thermal conditions, the initial reaction products can have an endo/exo ratio of approximately 80:20.

IsomerOrientation of Carboxylic Acid GroupRelative StabilityKinetic/Thermodynamic Product
EndoAnti to the C7 bridgeLess stableKinetic
ExoSyn to the C7 bridgeMore stableThermodynamic

Chiral Centers and Absolute Configuration (e.g., (1R,2R,4R)-rel-, (1S,2S,4S)-)

This compound has three chiral centers at positions C1, C2, and C4. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of enantiomers. The absolute configuration of each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

For example, one specific enantiomer is named (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. ku.ac.kechemspider.com Its mirror image, or enantiomer, is (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. ncats.io The term "rel" (short for relatus) is used in nomenclature, such as rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, to describe the relative configuration of the stereocenters in a racemic mixture without specifying the absolute configuration of the entire molecule. ncats.io

Stereoisomer ExampleAbsolute Configuration at C1Absolute Configuration at C2Absolute Configuration at C4
(1R,2R,4R)-exo-RRR
(1S,2S,4S)-exo-SSS
(1R,2S,4R)-endo-RSR
(1S,2R,4S)-endo-SRS

Racemic Mixtures and Enantiomeric Purity

The typical synthesis of this compound results in a racemic mixture, which contains equal amounts of enantiomers (e.g., a 1:1 mixture of the (1R,2R,4R) and (1S,2S,4S) isomers). For applications where a specific stereoisomer is required, such as in the synthesis of pharmaceuticals, the separation of these enantiomers is a critical step. This process, known as chiral resolution, is necessary to achieve high enantiomeric purity. Methods for resolving these mixtures can include enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for its separation. google.comru.nl

Prevalence of the Norbornene Scaffold in Organic Synthesis

The norbornene scaffold, the core structure of this compound, is a cornerstone in modern organic synthesis. researchgate.net Its defining feature is a cyclohexene (B86901) ring bridged by a methylene (B1212753) group, which introduces significant ring strain. wikipedia.org This strain is released in chemical reactions, making the double bond highly reactive. nih.gov

This unique reactivity makes norbornene and its derivatives valuable in a wide range of chemical transformations. researchgate.net They are extensively used as monomers in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with high glass transition temperatures and optical clarity. wikipedia.org The rigid and well-defined three-dimensional structure of the norbornene scaffold also makes it a popular building block in medicinal chemistry for the synthesis of complex and biologically active molecules. nih.govresearchgate.netnih.gov Its rigid conformation can provide a good balance between structural complexity and a minimized entropy penalty upon binding to biological receptors. researchgate.net

Historical Context and Early Research Directions

The foundation for the synthesis of this compound lies in the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings. The reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. Norbornene itself is produced via the Diels-Alder reaction of cyclopentadiene and ethylene. wikipedia.org

Similarly, this compound is synthesized through the cycloaddition of cyclopentadiene (the diene) and acrylic acid (the dienophile). Early research into norbornene and its derivatives was driven by an interest in their unique strained ring systems and the chemical reactivity they confer. The study of these compounds has provided fundamental insights into reaction mechanisms and stereochemistry. Over time, the focus of research has expanded to harness their properties for practical applications, including the development of novel polymers and as scaffolds for pharmaceuticals. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B086604 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 120-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FYGUSUBEMUKACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
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Related CAS

28551-71-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, homopolymer
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DSSTOX Substance ID

DTXSID80883313
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Molecular Weight

138.16 g/mol
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CAS No.

120-74-1, 934-30-5
Record name 5-Norbornene-2-carboxylic acid
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Record name Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
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Record name 5-Norbornene-2-carboxylic acid, exo-
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Synthetic Methodologies for Bicyclo 2.2.1 Hept 5 Ene 2 Carboxylic Acid and Its Derivatives

Classical Approaches

Classical synthetic routes remain the cornerstone for accessing Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives. These methods, particularly the Diels-Alder reaction, are highly efficient for constructing the characteristic bicyclic framework.

Diels-Alder Reactions in the Synthesis of this compound

The Diels-Alder reaction, a [4+2] cycloaddition, is the most fundamental and widely used method for synthesizing the bicyclo[2.2.1]heptane skeleton. ontosight.aithieme-connect.de This reaction involves the concerted addition of a conjugated diene to a dienophile to form a six-membered ring.

The direct reaction between cyclopentadiene (B3395910) (the diene) and acrylic acid or its esters (the dienophiles) is a straightforward approach to this compound and its corresponding esters. ontosight.aigoogle.com Cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene, prior to use. google.com The reaction is subject to kinetic and thermodynamic control. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control and favors the formation of the endo isomer, whereas higher temperatures can lead to a reversible reaction where the more thermodynamically stable exo isomer can be formed. masterorganicchemistry.com For instance, the reaction of cyclopentadiene with ethyl acrylate (B77674) can yield a mixture of endo and exo isomers of ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. google.com Fractional distillation is often employed to separate the resulting isomers. google.com

Table 1: Isomer Ratios in the Diels-Alder Reaction of Cyclopentadiene with Acrylates
DienophileConditionsEndo/Exo RatioYield (%)Reference
Ethyl acrylateNot specified3:148 google.com
Methyl acrylateBase-stimulated isomerization with t-BuONa20:80 (initial) -> ~40:60- ppor.az
Acrylic acidNot specifiedMajor product: endo- chegg.com

To achieve enantioselective synthesis of this compound, asymmetric Diels-Alder reactions are employed. This is often accomplished by attaching a chiral auxiliary to the dienophile. numberanalytics.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. numberanalytics.com

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphor (B46023) sultam, which are known for their effectiveness in directing stereoselectivity in Diels-Alder reactions. numberanalytics.comwikipedia.org For example, acrylates derived from chiral alcohols like (-)-8-phenylmenthol (B56881) have been used to control the facial selectivity of the cycloaddition with cyclopentadiene. wikipedia.org The steric bulk of the auxiliary blocks one face of the dienophile, forcing the diene to approach from the less hindered face. wikipedia.org Lewis acids are often used as catalysts in these reactions to enhance both the reaction rate and the diastereoselectivity. cdnsciencepub.comscielo.br The coordination of the Lewis acid to the dienophile can lock it into a specific conformation, increasing the facial bias exerted by the chiral auxiliary. cdnsciencepub.com

Table 2: Examples of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
Chiral AuxiliaryDienophile TypeKey FeaturesReference
Evans' OxazolidinonesN-acyloxazolidinonesHigh diastereoselectivity in various reactions including Diels-Alder. wikipedia.org wikipedia.orgsocietechimiquedefrance.frresearchgate.net
Oppolzer's Camphor SultamN-acylsultamsEffective in asymmetric Diels-Alder reactions. numberanalytics.com numberanalytics.com
(-)-8-phenylmentholAcrylate estersOne of the early examples, blocks one face of the acrylate. wikipedia.org wikipedia.org
(R)-binaphthyl-based diamineProtic acid salt catalystPromotes high exo-selectivity. ppor.az

The Diels-Alder reaction between cyclopentadiene and monosubstituted dienophiles like acrylic acid is highly stereoselective. The reaction typically favors the formation of the endo product under kinetic control. masterorganicchemistry.comchegg.com This preference, often referred to as the "endo rule," is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituent on the dienophile in the transition state. nih.gov These stabilizing interactions lower the energy of the endo transition state relative to the exo transition state. masterorganicchemistry.com

However, the endo selectivity is not absolute and can be influenced by various factors, including reaction temperature and the presence of catalysts. masterorganicchemistry.comnih.gov At higher temperatures, the Diels-Alder reaction can become reversible, allowing the reaction to reach thermodynamic equilibrium. masterorganicchemistry.com Under these conditions, the more sterically stable exo product may become the major isomer. masterorganicchemistry.com

Lewis acid catalysis can significantly enhance the endo selectivity of the Diels-Alder reaction. cdnsciencepub.comacs.org Lewis acids, such as aluminum chloride or zinc chloride, coordinate to the carbonyl oxygen of the dienophile, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile and enhances the secondary orbital interactions that favor the endo transition state. cdnsciencepub.com This not only accelerates the reaction but also increases the energy difference between the endo and exo transition states, leading to higher stereoselectivity. scielo.br

Fischer Esterification for Ester Derivatives

Fischer esterification is a classic method for converting carboxylic acids into esters. This acid-catalyzed reaction involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. semanticscholar.orgresearchgate.net To produce ester derivatives of this compound, the parent acid is refluxed with the desired alcohol (e.g., methanol (B129727), ethanol) and a catalytic amount of strong acid. semanticscholar.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. For example, methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized by refluxing the carboxylic acid in methanol with an acid catalyst. semanticscholar.org

Transesterification Reactions

Transesterification is another method for preparing different ester derivatives from an existing ester. This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group of the ester. This method is particularly useful for converting a readily available ester, such as a methyl or ethyl ester, into a different ester that might be more difficult to prepare directly. For example, ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be converted to other esters by reacting it with a different alcohol in the presence of a suitable catalyst. smolecule.com

Advanced Synthetic Strategies

Gold-Catalyzed Cycloisomerization for Bicyclo[2.2.1]hept-5-en-2-ones and Analogues

A notable advanced strategy for constructing the bicyclo[2.2.1]heptane core involves gold-catalyzed cycloisomerization reactions. This atom-economical approach provides a powerful tool for the synthesis of bicyclo[2.2.1]hept-5-en-2-ones, which are valuable precursors to this compound and its derivatives.

One such method utilizes a gold(I)-catalyzed cycloisomerization of 3-alkoxyl-1,6-diynes. researchgate.netmdpi.com This process facilitates the formation of the bridged ring system in moderate to good yields. researchgate.net The reaction demonstrates that the regioselectivity can be influenced by both electronic and steric factors when employing unsymmetrical starting materials. researchgate.netmdpi.com This novel reactivity pattern opens new avenues for the strategic preparation of complex bridged ring systems. researchgate.net

Another elegant gold-catalyzed approach involves the cycloisomerization of 1,8-diynyl vinyl acetates. clearsynth.com This reaction proceeds through a gold(I)-catalyzed Rautenstrauch rearrangement, followed by a Brønsted acid-mediated formal [3+2]-cycloaddition/deacetylation. clearsynth.com This one-pot process, conducted under mild, atmospheric conditions at room temperature, efficiently assembles the bicyclo[2.2.1]hept-2-en-7-one scaffold.

Starting MaterialCatalyst SystemProductKey Features
3-Alkoxyl-1,6-diynesGold(I) complexBicyclo[2.2.1]hept-5-en-2-onesAtom-economical, moderate to good yields, regioselectivity influenced by steric and electronic factors. researchgate.netmdpi.com
1,8-Diynyl Vinyl AcetatesGold(I) complex / Brønsted AcidBicyclo[2.2.1]hept-2-en-7-onesMild reaction conditions, tandem Rautenstrauch rearrangement and [3+2]-cycloaddition. clearsynth.com

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for its application in various fields. The following sections detail the synthesis of key derivatives.

Carboxamide derivatives of this compound are of significant interest, particularly in medicinal chemistry. A general and efficient method for their synthesis involves the coupling of 5-norbornene-2-carboxylic acid with a desired amine.

For instance, a series of 5-norbornene-2-carboxamide derivatives have been prepared for evaluation as serotoninergic ligands. nih.gov The synthesis typically involves the reaction of 5-norbornene-2-carboxylic acid (as a mixture of endo and exo isomers) with an appropriate amine, such as 3-chloropropan-1-amine hydrochloride, in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt), with a base like triethylamine (B128534) (TEA) in a suitable solvent such as acetonitrile. nih.gov

Table 1: Synthesis of N-(3-Chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide nih.gov

Reactant 1Reactant 2Coupling AgentsBaseSolventProduct
5-Norbornene-2-carboxylic acid3-Chloropropan-1-amine hydrochlorideN,N'-Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt)Triethylamine (TEA)AcetonitrileN-(3-Chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

The 7-oxabicyclo[2.2.1]hept-5-ene skeleton, an oxygen-bridged analogue of the norbornene system, is a key structural motif in various biologically active molecules and serves as a versatile synthetic intermediate. evitachem.comthieme-connect.com The primary route to 7-oxathis compound and its derivatives is the Diels-Alder reaction between a furan (B31954) and an α,β-unsaturated carboxylic acid or its ester. thieme-connect.com

A patented process describes the reaction of an α,β-unsaturated carboxylic acid with a furan derivative in the presence of a Lewis acid to produce 7-oxathis compound derivatives in high yield under mild conditions. thieme-connect.com This method is particularly advantageous for industrial-scale production. thieme-connect.com Another approach involves the reaction of a furan with an acrylic acid ester in the presence of a catalytic amount of a Lewis acid, which significantly reduces reaction times.

A specific example is the synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester, which begins with a highly regioselective Diels-Alder reaction between 2-methylfuran (B129897) and methyl-3-bromopropiolate. evitachem.com

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640) and the corresponding dicarboxylic acid are fundamental derivatives of the norbornene system. The synthesis of the anhydride is classically achieved through the Diels-Alder reaction of cyclopentadiene with maleic anhydride. This reaction is a cornerstone of bicyclic compound synthesis.

The resulting anhydride can be readily hydrolyzed to afford bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. These dicarboxylic acid derivatives are valuable intermediates in organic synthesis. For example, the 2-methyl ester of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is synthesized via a Diels-Alder reaction followed by subsequent functional group manipulations.

Table 2: Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

DieneDienophileReaction TypeProduct
CyclopentadieneMaleic anhydrideDiels-Alder CycloadditionBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Amino-functionalized bicyclo[2.2.1]hept-5-ene-2-carboxylic acids are non-natural amino acids that have garnered interest due to their constrained conformations, which are valuable in peptide and medicinal chemistry. A facile and stereoselective synthesis for 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been developed, which utilizes bicyclo[2.2.1]hept-5-ene derivatives as key intermediates.

The synthetic sequence commences with the substrate-controlled α-carboxylation of a norbornene monoester, such as (endo,exo)-methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, to yield an asymmetric diester with high diastereoselectivity. This is followed by a chemoselective cleavage of one of the ester groups, a Curtius rearrangement of the resulting carboxylic acid to an isocyanate, and subsequent hydrolysis to furnish the desired α- and β-isomers of the amino acid. Although the final product in this specific report is the saturated bicycloheptane, the methodology is directly applicable to the synthesis of the unsaturated this compound derivatives.

Halogenated Derivatives

The synthesis of halogenated derivatives of the bicyclo[2.2.1]hept-5-ene framework can be effectively achieved through the Diels-Alder reaction, employing halogenated dienophiles. A notable example is the synthesis of N-substituted imides of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. researchgate.netlongdom.orglongdom.orgppor.azakj.az This process involves the reaction of N-substituted imides of dichloromaleic acid with cyclopentadiene. researchgate.netppor.az

The diene condensation reaction proceeds regioselectively, targeting the double bond of the dienophile and resulting in the formation of polychlorinated bicyclic adducts. longdom.org Research has confirmed that these adducts predominantly exhibit an endo-configuration. longdom.org The structure and properties of these synthesized compounds have been studied, and they serve as precursors for further chemical transformations. researchgate.net For instance, these halogenated norbornene adducts can undergo further diene condensation with hexachlorocyclopentadiene (B6142220) to produce even more heavily chlorinated compounds. longdom.org

The synthesis of various N-(carboxyphenyl)imides of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been accomplished through the reaction of substituted aminobenzoic acids with dichloromaleic anhydride, followed by a Diels-Alder reaction with cyclopentadiene. akj.az These halogenated derivatives have been investigated for their biological activities. ppor.azakj.az

Below is a table summarizing the synthesis of a halogenated derivative of a bicyclo[2.2.1]hept-5-ene dicarboxylic acid.

DieneDienophileProduct
CyclopentadieneN-(p-carboxyphenyl)imide of dichloromaleic acidN-(p-carboxyphenyl)imide of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to enhance sustainability. The foundational Diels-Alder reaction for its synthesis is inherently atom-economical, a key aspect of green chemistry, as all the atoms of the reactants are incorporated into the final product.

One of the primary focuses of green chemistry is the reduction or elimination of hazardous solvents. Research has demonstrated the feasibility of conducting Diels-Alder reactions under solvent-free conditions. google.com For instance, the synthesis of ethyl ester derivatives of this compound has been achieved using a catalytic system of AlCl₃ + 2THF under solvent-free conditions. google.com This approach not only minimizes waste but can also lead to improved reaction rates and easier product isolation.

The use of water as a reaction medium is another significant green chemistry strategy. Water-mediated hetero-Diels-Alder reactions have been shown to be significantly faster than those in non-aqueous phases. researchgate.net While specific studies on the aqueous synthesis of this compound are not extensively detailed in the provided context, the principle of utilizing water as a benign and environmentally friendly solvent is a key direction in greening cycloaddition reactions. researchgate.net

Microwave-assisted synthesis is another green technique that can be applied to the Diels-Alder reaction. Microwave irradiation can lead to dramatically reduced reaction times, increased yields, and often cleaner reactions with fewer byproducts compared to conventional heating methods. For example, microwave-assisted Diels-Alder reactions have been used to produce endo/exo isomer mixtures of related bicyclo[2.2.1]hept-5-en-2-ol.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound and its derivatives.

Green Chemistry ApproachDescriptionPotential Advantages
Solvent-Free Synthesis The reaction is carried out without a solvent, often with the application of a catalyst.Reduces solvent waste, lowers costs, and can simplify purification.
Water as a Solvent Utilizing water as the reaction medium instead of organic solvents.Environmentally benign, non-flammable, and can enhance reaction rates. researchgate.net
Microwave-Assisted Synthesis Using microwave irradiation to provide energy for the reaction.Shorter reaction times, higher yields, and potentially fewer side products.
Atom Economy The inherent nature of the Diels-Alder reaction, where all reactant atoms are incorporated into the product.Maximizes the efficiency of the reaction and minimizes waste.

Chemical Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Hept 5 Ene 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group that readily undergoes a variety of transformations to form different derivatives.

Esterification Reactions

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. A common example is the direct esterification with methanol (B129727) to produce methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. The endo isomer of this methyl ester has been noted to possess greater thermal stability compared to the exo form, a characteristic attributed to reduced steric strain. The esterification can also be carried out with other alcohols, such as ethanol, to yield the corresponding ethyl ester. google.com

The synthesis of various ester derivatives has been explored, including the 1-methylcyclopentyl ester of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. cymitquimica.com The formation of these esters is significant as they can exhibit different physical and chemical properties compared to the parent carboxylic acid. For instance, the methyl ester derivative is reported to undergo Diels-Alder reactions more readily than the acid itself due to decreased steric hindrance from the ester group.

Table 1: Examples of Esterification Products

Alcohol ReactantEster Product
MethanolMethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
EthanolEthyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
1-Methylcyclopentanol1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Amidation Reactions

The carboxylic acid moiety can also be transformed into an amide. This is typically achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. For example, the reaction with thiophen-2-ylmethylamine yields this compound methyl-thiophen-2-ylmethyl-amide. smolecule.com

The synthesis of a series of amides has been accomplished through the condensation of endo-S-methyl-N′-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl) isothiosemicarbazide with various primary amines. researchgate.net Furthermore, the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640) with methyl aminomethyllambertianate results in the formation of an amide of bicyclo[2.2.1]heptan-1,2-dicarboxylic acid with a labdanoid substituent. The formation of amide-based complexes has also been reported through the reaction of the acid with triethylenetetramine. ppor.az

Reactions Involving the Bicyclic Structure

The unsaturated bicyclic ring system is another reactive site within the molecule, participating in several types of reactions. cymitquimica.com

Cycloaddition Reactions

The carbon-carbon double bond in the norbornene framework can participate in cycloaddition reactions. The synthesis of this compound itself is a classic example of a Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) and acrylic acid. This reaction typically favors the formation of the endo isomer due to secondary orbital interactions.

Substitution Reactions

While the primary focus is often on the carboxylic acid and the double bond, substitution reactions can also occur on the bicyclic framework, although these are less common. cymitquimica.com The specific conditions and reagents would dictate the nature and position of the substitution.

Hydrogenation and Reduction Reactions

The double bond in the bicyclic system can be reduced through hydrogenation. For example, catalytic hydrogenation can saturate the double bond, converting the bicyclo[2.2.1]hept-5-ene core to a bicyclo[2.2.1]heptane structure. wpmucdn.com This reaction is often carried out using a palladium on carbon (Pd/C) catalyst. wpmucdn.com The regioselective catalytic transfer hydrogenation of related diester compounds has been studied in detail. acs.org

Furthermore, the carboxylic acid group itself can be reduced to an alcohol.

Table 2: Summary of Key Reactions

Reaction TypeReactant(s)Product(s)Reaction Site
EsterificationThis compound, AlcoholEsterCarboxylic Acid
AmidationThis compound, AmineAmideCarboxylic Acid
CycloadditionCyclopentadiene, Acrylic AcidThis compoundBicyclic Structure
HydrogenationThis compound, H₂/Pd-CBicyclo[2.2.1]heptane-2-carboxylic acidBicyclic Structure
ReductionThis compoundBicyclo[2.2.1]hept-5-ene-2-methanolCarboxylic Acid

Isomerization Studies (e.g., Base-catalyzed isomerization)

The stereochemistry of the carboxyl group on the bicyclic framework, designated as either endo or exo, is a critical feature of this compound and its derivatives. The interconversion between these isomers can be achieved through base-catalyzed isomerization.

Research into the isomerization of the corresponding methyl ester, methyl 5-norbornene-2-carboxylate (MNBC), has demonstrated that the use of a strong base can facilitate this process. researchgate.netscirp.org Studies show that treating MNBC with sodium tert-butoxide (tBuONa) in a solvent like tetrahydrofuran (B95107) (THF) leads to a rapid isomerization, establishing an equilibrium between the endo and exo forms. researchgate.netscirp.org At equilibrium, the exo isomer is the thermodynamically favored product. researchgate.net

This isomerization is a key step in synthetic strategies aimed at producing the exo isomer, which can exhibit different reactivity in polymerization and other reactions compared to the endo isomer. scirp.org The process is believed to proceed through the formation of a carbanion intermediate, allowing for the stereochemical inversion at the carbon atom bearing the carboxylate group.

A notable application of this isomerization is in stereo-selective synthesis. By coupling the rapid base-catalyzed isomerization with a subsequent kinetically controlled reaction, such as hydrolysis, it is possible to obtain a product mixture enriched in the desired isomer. For instance, the hydrolysis of endo-rich MNBC in the presence of sodium tert-butoxide with a controlled amount of water at room temperature yielded 5-norbornene-2-carboxylic acid with a significantly inverted exo/endo ratio. researchgate.netscirp.org This outcome is attributed to a plausible mechanism involving a rapid thermodynamic isomerization equilibrium followed by a kinetically preferred hydrolysis of the less sterically hindered exo-ester. researchgate.netscirp.org

Table 1: Base-Catalyzed Isomerization and Hydrolysis of Methyl 5-Norbornene-2-carboxylate (MNBC)

Starting Material (endo/exo ratio) Base Conditions Product (NBCA) (endo/exo ratio) Source(s)
endo-rich MNBC (80/20) tBuONa Equimolar water, room temperature 18/82 researchgate.netscirp.org
endo-rich MNBC (80/20) tBuONa Excess water High endo content (non-selective) researchgate.netscirp.org

Ring-Opening Reactions

The strained bicyclic structure of the norbornene moiety makes it susceptible to ring-opening reactions under various conditions.

Anionic Ring Opening of Norbornenes

The norbornene framework can undergo ring-opening reactions initiated by anionic species. This reactivity is particularly exploited in anionic ring-opening polymerization (AROP). While direct AROP of this compound is not commonly detailed, studies on related norbornene derivatives provide insight into this reaction class. For example, the anionic ring-opening polymerization of a cyclic carbonate containing a norbornene structure has been successfully initiated using amine catalysts. researchgate.net

Furthermore, norbornenes fused to heterocyclic systems have been shown to undergo anionic ring-opening. In these cases, the reaction proceeds through the cleavage of the bicyclo[2.2.1]heptene moiety, driven by basic media. This demonstrates the susceptibility of the strained ring system to nucleophilic attack under anionic conditions, leading to the formation of monocyclic cyclopentane (B165970) derivatives.

Unexpected Ring-Opening Reactions during Oxidation

Ring-opening can also occur as an unexpected side reaction during other chemical transformations. A notable example was observed during the Swern oxidation of pyrazine-fused derivatives of bicyclo[2.2.1]hept-5-ene-2,3-diol. While the intended reaction was the oxidation of the diol to a dione, an unexpected ring-opening of the norbornene skeleton occurred instead. This highlights how the inherent strain of the bicyclic system can lead to alternative reaction pathways under specific oxidative conditions.

Catalysis in Reactions of this compound

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound, from polymerization to asymmetric synthesis.

Ligand Design for Transition Metal Catalysts

The rigid, well-defined structure of this compound makes it an excellent scaffold for the design of ligands for transition metal catalysts. The carboxylic acid functional group provides a convenient point for coordination to a metal center.

Metathesis reactions have been employed to prepare a variety of metal complexes using both endo- and exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a ligand. These include dicopper(II), monocopper(I), diruthenium(II, III), dimolybdenum(II,II), and dirhodium(II,II) complexes. The crystal structure of one such complex, [Cu₂(μ-O₂CC₇H₉)₄(CH₃OH)₂]·2CH₃OH, confirmed the bridging role of the carboxylate anions between two copper(II) ions. The modification of the compound's structure is a strategy for creating new ligands that can, in turn, be used to develop novel transition metal catalysts for various chemical transformations. princeton.edu

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful strategy, particularly for asymmetric synthesis. In the context of reactions forming the bicyclo[2.2.1]heptene skeleton, organocatalysis has been successfully applied to the Diels-Alder reaction.

A key strategy involves the use of chiral amines as catalysts. These amines can reversibly condense with α,β-unsaturated aldehydes to form chiral iminium ions. princeton.edu This activation lowers the LUMO of the dienophile, facilitating the [4+2] cycloaddition with a diene, such as cyclopentadiene. princeton.edu Upon cycloaddition, hydrolysis of the resulting iminium ion releases the enantioenriched bicyclic product and regenerates the organocatalyst. princeton.edu This methodology has enabled the first highly enantioselective organocatalytic Diels-Alder reactions, providing excellent yields and high enantiomeric excess for the synthesis of functionalized norbornenes. princeton.edu While many examples use α,β-unsaturated aldehydes or ketones as dienophiles, the principles are fundamental to the asymmetric synthesis of the bicyclo[2.2.1]heptene core structure.

Biocatalysis and Kinetic Resolution

The enantiomers of this compound and its derivatives are valuable chiral building blocks in organic synthesis. Biocatalysis, particularly through enzymatic kinetic resolution, has emerged as a powerful strategy for accessing these enantiomerically enriched compounds. This approach often involves the use of hydrolases, such as lipases and esterases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Kinetic resolution of this bicyclic system is most commonly achieved through the enantioselective hydrolysis of its racemic esters or the enantioselective esterification of the racemic acid. Enzymes like Pig Liver Esterase (PLE) and lipases from various microbial sources, including Candida species, have been successfully employed for this purpose.

Research in this area has demonstrated that the stereochemical outcome and efficiency of the resolution are highly dependent on the specific enzyme used, the substrate (including the ester group), and the reaction conditions. For instance, the enzymatic resolution of esters of this compound often proceeds with high enantioselectivity.

While direct kinetic resolution of the carboxylic acid via enzymatic esterification is feasible, the resolution of its corresponding esters through hydrolysis is more frequently reported. The data from these studies, particularly concerning the hydrolysis of methyl and ethyl esters, provide valuable insights into the biocatalytic behavior of this class of compounds.

Below is a table summarizing representative findings in the enzymatic kinetic resolution of derivatives of this compound.

Table 1: Enzymatic Kinetic Resolution of this compound Derivatives

Enzyme Substrate Reaction Type Product(s) Enantiomeric Excess (ee) Conversion (%) Reference
Pig Liver Esterase (PLE) Diethyl bicyclo[2.2.1]hept-5-ene-trans-dicarboxylate Hydrolysis (-)-Monoester >98% ~50 ru.nl
Pig Liver Esterase (PLE) Racemic methyl 3-endo-acetylbicyclo[2.2.1]hept-5-ene-2-exo-carboxylate Hydrolysis Enantiomerically enriched acid and ester up to 98% -
Candida antarctica Lipase B (CALB) Racemic amines with various acylating agents Acylation (R)-Amide and (S)-Amine High - nih.gov
Pseudomonas fragi Lipase (±)-endo-2-Methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene Hydrolysis (+)-Acid and (-)-Ester 36% (acid), 57% (ester) -

Note: The data presented is for derivatives and related structures, as comprehensive data for the direct resolution of this compound is limited in the reviewed literature. The enantioselectivity and conversion can vary significantly with reaction conditions.

The successful application of biocatalysis in the kinetic resolution of this compound derivatives underscores the potential of enzymatic methods for the preparation of optically pure compounds that are otherwise challenging to synthesize. The high enantioselectivities achieved in many cases highlight the precision of enzyme-catalyzed reactions.

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis

As a functionalized norbornene derivative, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a valuable monomer employed in several polymerization techniques. molaid.commdpi.com It can be polymerized directly or modified, for instance, through esterification of its carboxylic acid group, to create a range of monomers suitable for different polymerization methods. google.comgoogle.com The resulting polymers find use in specialty applications where high performance is required. The presence of the carboxylic acid or ester group allows for the introduction of functionality into polyolefin-type materials. nist.gov

Norbornene-Based Polymers

Polymers derived from norbornene and its functionalized counterparts are known as polynorbornenes. These materials are particularly noteworthy for their exceptional thermal stability, with degradation temperatures often exceeding 400°C, a high glass transition temperature (Tg), and desirable optical properties like low birefringence. oakwoodchemical.com this compound and its esters are key monomers in the production of these advanced cycloaliphatic polyolefins. google.comnist.gov The polymerization can proceed via different mechanisms, including addition polymerization and ring-opening metathesis polymerization (ROMP), each yielding polymers with distinct structures and characteristics. google.comsmolecule.com For example, palladium(II)-catalyzed addition polymerization of the monomer and its methyl ester has been successfully demonstrated. nist.gov

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing cyclic olefins like this compound and its derivatives. smolecule.com This process involves a metal carbene catalyst that opens the strained bicyclic ring at the double bond, creating a linear polymer chain containing unsaturated repeating units. chemspider.comresearchgate.net ROMP is particularly effective for producing high molecular weight polymers from norbornene-type monomers and allows for the synthesis of materials with tailored properties. chemspider.comresearchgate.net Derivatives such as the dimethyl ester of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid are also readily polymerized via ROMP. chemspider.com

Ruthenium-based catalysts, particularly Grubbs-type initiators, are widely used and highly effective for the ROMP of norbornene derivatives. researchgate.netnist.gov These catalysts are known for their excellent tolerance to a wide variety of functional groups, including the carboxylic acid and ester moieties present in the target monomer and its derivatives. chemspider.com The polymerization of monomers like the dimethyl ester of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been successfully carried out using commercially available ruthenium catalysts, such as Ru(PPh3)2(Cl)2(CHPh). researchgate.net The choice of ruthenium initiator can significantly influence the polymerization kinetics, including the rates of initiation and propagation.

A key advantage of ROMP, especially when using well-defined ruthenium catalysts, is the ability to control the molecular weight of the resulting polymer. chemspider.comresearchgate.net The molecular weight can often be tuned by adjusting the molar ratio of the monomer to the catalyst. researchgate.net For instance, in the polymerization of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester, polymers with different molecular weights were obtained by varying this ratio. chemspider.comresearchgate.net Kinetic studies on the ROMP of related diester-functionalized norbornenes have shown that the choice of ruthenium initiator also plays a crucial role. The relative rates of initiation and propagation determine the molecular weight distribution (polydispersity); for example, first-generation Grubbs catalysts have been shown to produce nearly monodisperse polymers in some systems because the rate of initiation is comparable to the rate of propagation.

Condensation Polymerization

The carboxylic acid group on the this compound molecule allows it to be used in condensation polymerization reactions. This process involves the reaction of the carboxyl group with a complementary functional group, such as an amine or an alcohol, to form a larger structural unit while eliminating a small molecule like water. For example, the monomer can undergo a condensation reaction with an amine like thiophen-2-ylmethylamine to form the corresponding amide, this compound methyl-thiophen-2-ylmethyl-amide. nist.gov Similarly, the related endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl derivative readily undergoes condensation with various primary amines. These reactions demonstrate the potential for creating polyamides and polyesters incorporating the rigid bicyclic structure, although such reactions can be hindered by the steric bulk of the carboxylic acid. mdpi.com

Polymers with Enhanced Thermal Stability and Rigidity

A primary reason for using this compound in polymer synthesis is the significant enhancement in thermal stability and rigidity it imparts to the final material. The inherent stiffness of the bicyclic norbornene unit, when incorporated into the polymer backbone, restricts segmental motion. oakwoodchemical.comsmolecule.com This leads to polymers with high glass transition temperatures (Tg) and excellent thermal stability. oakwoodchemical.com For example, polynorbornenes prepared by the 1,2-insertion polymerization of this monomer are known for their chemical resistance and thermal stability, with degradation temperatures often above 400°C. oakwoodchemical.com Even when used as a comonomer, the inclusion of this rigid cyclic moiety can improve the thermal properties of the resulting copolymer.

Data Tables

Table 1: Polymerization Methods and Resulting Polymer Properties

Monomer/DerivativePolymerization MethodCatalyst/ConditionsKey Polymer Properties
This compound / NorborneneAddition Copolymerization(η³-allyl)palladium(II)Contains carboxylic acid groups, high molecular weight. nist.gov
This compound methyl esterAddition Polymerization(η³-allyl)palladium compoundsHigh molecular weight materials. nist.gov
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl esterRing-Opening Metathesis Polymerization (ROMP)Ruthenium catalyst (e.g., Grubbs catalyst)High molecular weight, controllable by monomer/catalyst ratio. chemspider.comresearchgate.net
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid diethyl esterRing-Opening Metathesis Polymerization (ROMP)Various Ruthenium benzylidene complexesMolecular weight and polydispersity depend on initiator structure.
Norbornenyl-functionalized castor oil (from 5-norbornene-2-carboxylic acid)Ring-Opening Metathesis Polymerization (ROMP)Grubbs catalystCross-linked thermoset with enhanced thermal stability.

High-Performance Composites

The rigid and robust nature of the bicyclo[2.2.1]heptane backbone, when incorporated into a polymer matrix, can significantly enhance the mechanical and thermal properties of composite materials. Research into copolymers derived from bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ether has demonstrated the potential of these monomers in creating high-performance plastics.

A study focusing on the copolymer of dimethyl esters of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with a trifunctional comonomer, tris-exo,exo-(5-norbornene-2,3-dicarboximidoethyl)amine, revealed notable improvements in the material's properties. The introduction of just 1 mol. % of the trifunctional comonomer led to a significant increase in the flexural modulus and tensile modulus of elasticity of the resulting copolymer. researchgate.net The glass transition temperature also saw a marked increase, indicating enhanced thermal stability. researchgate.net However, this improvement in stiffness and thermal performance was accompanied by a decrease in impact strength. researchgate.net

Table 1: Physico-mechanical Properties of a Copolymer of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ether researchgate.net

Property Value
Flexural Modulus 1958 MPa
Tensile Modulus of Elasticity 2175 MPa
Glass Transition Temperature 145 °C
Izod Impact Strength 2.8 KJ/m²

Derivatives such as 7-allyl-bicyclo(2.2.1)hept-5-ene-2:3-dicarboxylic anhydride (B1165640) have also been utilized as curing agents for epoxy resins. nist.gov This application is particularly relevant in the production of cast composite parts. When used to cure a liquid polyglycidyl ether resin, the resulting castings exhibited good mechanical strength. nist.gov

Table 2: Mechanical Properties of an Epoxy Casting Cured with a Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride Derivative nist.gov

Property Value
Bending Strength 12.7 kg/mm²

These findings underscore the versatility of this compound derivatives in formulating high-performance composites with a range of desirable mechanical and thermal characteristics.

Specialty Materials for Coatings, Adhesives, and Electronics

The unique chemical functionalities of this compound and its derivatives make them valuable building blocks for specialty polymers used in coatings, adhesives, and electronic applications. The ability to modify the carboxylic acid group or other parts of the molecule allows for fine-tuning of properties such as adhesion, thermal stability, and dielectric performance.

Polymers derived from bicyclo[2.2.1]hept-5-en-2-ol, a related compound, have shown promise in applications for coatings and adhesives due to their improved thermal stability and mechanical strength compared to more traditional polymers. The conversion of this compound to its carbonyl chloride derivative provides a route to synthesizing carboxamides, which are important for creating heat-resistant adhesives and electrical insulating materials. ambeed.com

In the realm of advanced coatings, a notable application is the development of charge-switching polyzwitterionic/polycationic coatings for biomedical applications. These coatings can be synthesized using derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxamide. acs.org

For electronic applications, where low dielectric constants and high thermal stability are critical, polyimides derived from related bicyclic structures have shown significant potential. For instance, alicyclic polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a structurally similar compound, exhibit excellent thermal stability with decomposition temperatures (5% weight loss) exceeding 504 °C. researchgate.net These polyimide films also demonstrate impressive dielectric properties, with dielectric constants in the range of 2.3–2.5, making them suitable for use in high-frequency applications. researchgate.net

Table 3: Properties of Polyimide Films from a Related Bicyclic Dianhydride for Electronic Applications researchgate.net

Property Value
5% Weight Loss Temperature (Td5%) > 504 °C
Tensile Strength 46.5–75.1 MPa
Dielectric Constant (10⁷–20 Hz) 2.3–2.5

The versatility of this compound and its derivatives continues to be explored, with ongoing research promising new and innovative applications in the field of specialty materials.

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Synthetic Intermediate for Pharmaceuticals and Agrochemicals

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. google.com Its unique stereochemistry and conformational rigidity are highly sought-after features in the design of complex molecular architectures. The endo-isomer, in particular, is a valuable precursor for several important therapeutic agents. google.com

The derivatives of this compound are extensively used as starting materials for the synthesis of a wide range of biologically active molecules. The strained bicyclic framework can be chemically manipulated to introduce various functional groups, leading to compounds with diverse pharmacological activities. For instance, the dicarboxylic acid derivative, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, and its esters are synthesized via Diels-Alder reactions and serve as precursors for further chemical transformations. The reactivity of the double bond and the carboxylic acid groups allows for a multitude of chemical modifications, expanding the accessible chemical space for drug discovery.

Derivative Molecular Formula Molecular Weight ( g/mol ) Key Applications
Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylateC₉H₁₂O₂152.19Monomer in ring-opening metathesis polymerization (ROMP).
Ethyl Bicyclo[2.2.1]hept-5-ene-2-carboxylateC₁₀H₁₄O₂166.22Used in the synthesis of fragrance formulations. google.com
3-[(Tetrahydrofuran-2-ylmethoxy)carbonyl]this compoundC₁₄H₁₈O₅266.29Intermediate in the preparation of bioactive molecules targeting AAA proteins.

This table presents a selection of derivatives of this compound and their applications, based on available research data.

The rigid bicyclo[2.2.1]heptane framework is an ideal scaffold for creating conformationally constrained analogues of biologically active molecules. wpmucdn.com By incorporating this rigid structure, chemists can lock a molecule into a specific three-dimensional orientation, which can enhance its binding affinity and selectivity for a particular biological target. wpmucdn.comacs.org This approach has been successfully employed in the synthesis of analogues of prostaglandins (B1171923) and other cyclopentane-containing natural products. wpmucdn.com The defined stereochemistry of the bicyclic system allows for precise control over the spatial arrangement of substituents, a critical factor in rational drug design.

The endo form of 7-oxathis compound, a derivative of the parent compound, is a key intermediate in the synthesis of several important therapeutic agents. google.com Notably, it serves as a precursor for the synthesis of Cyclophellitol, a potent inhibitor of certain glycosidases with potential applications as an anti-HIV agent. google.com This highlights the direct impact of this chemical scaffold in the development of drugs targeting significant human diseases.

Design and Synthesis of Novel Bioactive Compounds

The unique structural features of this compound make it an attractive starting point for the design and synthesis of novel bioactive compounds. znaturforsch.comncats.io Researchers have explored the derivatization of this scaffold to create new chemical entities with a range of biological activities. For example, N-substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)this compound have been synthesized and screened for their pharmacological properties. znaturforsch.com Some of these novel compounds have exhibited analgesic activity in preclinical studies. znaturforsch.com The ability to readily modify the carboxylic acid group and the bicyclic ring system provides a versatile platform for generating libraries of new compounds for high-throughput screening and lead optimization in drug discovery programs.

Compound Class Biological Activity Investigated Key Findings
N-Substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)this compoundAnalgesic, anxiolytic, antidepressant, anticonvulsantSome derivatives showed analgesic activity in the writhing syndrome test in mice. znaturforsch.com

This table summarizes the biological activities investigated for a class of novel compounds derived from this compound.

Isotope Dilution in Pharmaceutical Research

This compound and its derivatives have found utility in pharmaceutical research through the technique of isotope dilution. This method is crucial for the accurate determination of the optical purity of chiral compounds. By using isotopically labeled versions of the enantiomers of this compound, researchers can precisely quantify the enantiomeric excess of a sample, which is a critical parameter in the development and quality control of chiral drugs.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry (endo vs. exo) of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign every proton and carbon atom in the molecule.

1D NMR: ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. The olefinic protons of the norbornene double bond typically appear as distinct multiplets around 6.0 ppm. The bridgehead protons and the protons on the carbon backbone resonate at different chemical shifts, which are highly sensitive to the endo or exo orientation of the carboxylic acid group. For instance, in derivatives, the proton attached to the same carbon as the carboxyl group (H2) shows a noticeable shift difference between isomers. ¹³C NMR distinguishes the different carbon environments, including the carbonyl carbon of the carboxylic acid (typically >175 ppm), the olefinic carbons (~135-138 ppm), and the aliphatic carbons of the bicyclic frame. bmrb.io

2D NMR: To unambiguously assign the complex spectra, various 2D NMR techniques are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. It is crucial for tracing the connectivity of the protons through the bicyclic framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, which is vital for determining stereochemistry. For example, a NOESY cross-peak between the H2 proton and the nearby bridge protons can confirm an exo configuration, while its proximity to other specific protons would indicate an endo configuration. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton. researchgate.net

Research on various amides and esters of this compound consistently utilizes this full suite of NMR experiments (COSY, NOESY, HMQC, HMBC) to confirm molecular structures and verify the relative stereochemistry of the substituents. researchgate.net

The following table shows representative ¹H NMR data for the endo and exo isomers of a closely related derivative, this compound, ethyl ester, highlighting the chemical shift differences used for stereochemical assignment.

¹H NMR Data for this compound, ethyl ester Isomers

Proton Assignmentendo Isomer Chemical Shift (ppm)exo Isomer Chemical Shift (ppm)
Olefinic (C5-H, C6-H)5.94 (m), 6.19 (m)6.10 (dd), 6.13 (dd)
Bridgehead (C1-H, C4-H)3.21 (s), 2.90 (s)3.03 (s), 2.89-2.95 (m)
Carboxyl-adjacent (C2-H)2.92-2.96 (m)2.19-2.23 (m)
Methylene (B1212753) bridge (C7-H)1.28 (d), 1.43 (d)1.53 (s), 1.33-1.38 (m)
Ethyl Ester (CH₂)4.05-4.13 (m)4.14 (q)
Ethyl Ester (CH₃)1.24 (td)1.26 (t)

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound shows characteristic absorption bands that confirm its structure. researchgate.net The most prominent peaks include:

A very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding.

A strong, sharp absorption peak around 1700 cm⁻¹ for the C=O (carbonyl) stretching of the carboxylic acid. The exact position can be influenced by hydrogen bonding and stereochemistry. researchgate.net

A medium intensity peak around 1630-1650 cm⁻¹ attributed to the C=C stretching of the norbornene double bond.

Peaks around 3030-3080 cm⁻¹ corresponding to the =C-H stretching of the alkene.

Multiple peaks below 3000 cm⁻¹ for the C-H stretching vibrations of the saturated aliphatic portions of the bicyclic ring.

A peak for C-O stretching, typically found in the 1200-1300 cm⁻¹ region.

In studies of crystalline derivatives, the positions of vibrational bands for N-H (in amides) and C=O groups are influenced by the patterns of intermolecular hydrogen bonding. researchgate.net

Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carbonyl (C=O)Stretching~1700
Alkene (C=C)Stretching1630-1650
Alkene (=C-H)Stretching3030-3080
Alkane (C-H)Stretching<3000
Carboxylic Acid (C-O)Stretching1200-1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. For this compound (molar mass: 138.16 g/mol), the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 138. fda.gov

A characteristic and diagnostically important fragmentation pathway for norbornene systems under electron ionization (EI) is the retro-Diels-Alder reaction. aip.orgresearchgate.net This process involves the cleavage of the bicyclic ring into two stable, neutral components. For this compound, this fragmentation would yield cyclopentadiene (B3395910) (66 g/mol) and acrylic acid (72 g/mol). The resulting mass spectrum would therefore be expected to show a prominent peak corresponding to the cyclopentadiene cation radical at m/z 66, which is often the base peak in such compounds.

X-ray Crystallography for Molecular Structure and Self-Assembly Studies

X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique is invaluable for confirming the absolute configuration and stereochemistry (endo or exo) of the carboxylic acid group. ku.ac.ke It also reveals detailed information about bond lengths, bond angles, and the conformation of the bicyclic ring. caltech.edu

Crystallographic data for a related derivative, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester, provides an example of the detailed structural parameters obtained from such an analysis.

Example Crystallographic Data for a Norbornene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2375
b (Å)12.8757
c (Å)9.4608
β (°)115.327
Volume (ų)1017.1

Computational and Theoretical Studies

Prediction of Chirooptical Behavior

The chirality of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, arising from its multiple stereocenters, gives rise to distinct chiroptical properties, which can be predicted and interpreted using computational methods. These properties, particularly circular dichroism (CD) spectra, are fundamental to determining the absolute configuration of its enantiomers.

Theoretical predictions of the chiroptical behavior of the exo-isomer of this compound have been a subject of scientific inquiry. ku.ac.ke Such predictions are typically achieved through quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which can simulate CD spectra. mdpi.com These computational approaches calculate the rotational strengths of electronic transitions, which correspond to the positive and negative bands (Cotton effects) observed in experimental CD spectra. mdpi.com

The sign and magnitude of the Cotton effects are highly sensitive to the molecule's three-dimensional structure. For bicyclic systems like this, the octant rule has historically been a qualitative tool to relate the spatial arrangement of substituents relative to the chromophore (in this case, the carboxylic acid and the double bond) to the sign of the observed Cotton effect. However, modern computational methods provide a more quantitative and reliable prediction. mdpi.com Studies on similar bicyclic molecules have demonstrated that TD-DFT calculations can accurately correlate the calculated CD spectra of different conformers with experimental data, allowing for the unambiguous assignment of the absolute configuration. mdpi.com

The chiroptical properties are influenced by the electronic transitions of the chromophores within the molecule. For this compound, the key chromophores are the carbon-carbon double bond (π → π* transition) and the carboxyl group (n → π* transition). The spatial interaction between these groups, dictated by the rigid bicyclic frame, is a key factor in the resulting CD spectrum.

Molecular Modeling and Conformational Analysis

The rigid bicyclo[2.2.1]heptane skeleton significantly restricts the conformational freedom of the molecule. However, rotation around the single bond connecting the carboxylic acid group to the norbornene ring allows for different spatial orientations. Molecular modeling and conformational analysis are employed to identify the most stable conformers and to understand the energy landscape of these rotational isomers.

Computational analyses, including both molecular mechanics and quantum chemical methods like Density Functional Theory (DFT), are used to perform detailed conformational searches. uni-regensburg.defigshare.com These studies calculate the potential energy of the molecule as a function of specific dihedral angles, identifying low-energy (stable) conformations. For instance, the orientation of the carboxyl group (s-cis or s-trans with respect to the C=C bond) can be investigated to determine the most stable arrangement. mdpi.com

Molecular dynamics (MD) simulations can also be utilized to explore the microscopic structure and dynamic behavior of norbornene derivatives. researchgate.net These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and the interplay of intramolecular forces, such as hydrogen bonding, which can influence conformational preference. researchgate.net The rigid norbornene unit is often incorporated into larger molecules, like peptides, to induce specific, predictable conformations, a testament to its well-defined structural properties. uni-regensburg.de

Crystallographic analysis of related norbornane (B1196662) derivatives provides experimental validation for theoretical models, revealing details about bond lengths, angles, and the slight twisting of the bicyclic skeleton. sci-hub.red For example, studies on similar structures have identified unsymmetrical synchro and contra twists in the norbornyl skeleton depending on substituent patterns. sci-hub.red

Table 1: Key Aspects of Computational Analysis
Computational MethodApplication in Studying this compoundTypical Insights Gained
Density Functional Theory (DFT)Calculation of ground-state geometries, relative conformational energies, and electronic properties. figshare.commdpi.comIdentification of the most stable conformers, prediction of reactivity based on electronic structure.
Time-Dependent DFT (TD-DFT)Simulation of circular dichroism (CD) and UV-Vis spectra. mdpi.comPrediction of chirooptical properties and assignment of absolute configuration.
Molecular Dynamics (MD)Simulation of atomic and molecular motion over time. researchgate.netarxiv.orgUnderstanding of structural flexibility, solvent effects, and microscopic behavior.

Electronic and Steric Factors in Reactivity and Regioselectivity

The reactivity and selectivity of this compound are primarily dictated by electronic and steric factors inherent to its structure. These factors are most clearly illustrated in its formation via the Diels-Alder reaction and its subsequent functionalization.

The synthesis of the bicyclo[2.2.1]heptene framework is a classic example of a [4+2] cycloaddition, typically involving cyclopentadiene (B3395910) (the diene) and an acrylic acid derivative (the dienophile). libretexts.orgnih.gov The regioselectivity and stereoselectivity (endo vs. exo) of this reaction are well-explained by Frontier Molecular Orbital (FMO) theory. thieme-connect.deucl.ac.ukimperial.ac.uk

Electronic Factors: The Diels-Alder reaction is generally fastest when the diene is electron-rich and the dienophile is electron-poor. libretexts.org Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation. nih.gov The carboxylic acid group on the dienophile is an electron-withdrawing group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO leads to a faster reaction rate. libretexts.org

According to FMO theory, the observed regioselectivity results from the preferential bond formation between the carbon atoms that have the largest orbital coefficients in the interacting frontier orbitals. thieme-connect.declockss.org

Steric and Stereochemical Factors: The Diels-Alder reaction between cyclopentadiene and acrylic acid can yield two diastereomeric products: endo and exo.

Endo Product: The carboxylic acid group is oriented towards the C5-C6 double bond of the developing cyclohexene (B86901) ring.

Exo Product: The carboxylic acid group is oriented away from the C5-C6 double bond.

Typically, the endo product is the major kinetic product, formed faster at lower temperatures. masterorganicchemistry.com This preference is often attributed to "secondary orbital interactions," a favorable through-space interaction between the p-orbitals of the electron-withdrawing group and the developing π-system at the C5 and C6 positions of the diene in the transition state. rsc.org

However, the exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance. masterorganicchemistry.com At higher temperatures, the Diels-Alder reaction can be reversible (a retro-Diels-Alder reaction), allowing the initial kinetic product distribution to equilibrate to a mixture favoring the more stable exo product. masterorganicchemistry.com While secondary orbital interactions are a widely accepted explanation for endo-selectivity, recent studies suggest that steric and electronic effects in the transition state are complex, and that the simplest Diels-Alder reactions may not be inherently endo-selective. rsc.org Lewis acids are often used as catalysts to increase the reaction rate and can also enhance the selectivity. nih.govresearchgate.net

Table 2: Factors Influencing Diels-Alder Selectivity
FactorInfluence on Reactivity/SelectivityTheoretical Explanation
Electronic EffectsThe electron-withdrawing carboxylic acid group on the dienophile accelerates the reaction.Lowers the dienophile's LUMO energy, narrowing the HOMO-LUMO gap with the diene. libretexts.org
Secondary Orbital InteractionsFavors the formation of the endo product under kinetic control.Stabilizing interaction between the dienophile's substituent orbitals and the diene's orbitals in the transition state. rsc.org
Steric HindranceFavors the formation of the exo product under thermodynamic control.The exo isomer has fewer non-bonded steric interactions, making it the lower energy, more stable product. masterorganicchemistry.com
Lewis Acid CatalysisIncreases reaction rate and can enhance selectivity.Coordinates to the carbonyl oxygen, further lowering the LUMO energy and exaggerating the differences in transition state energies. nih.govresearchgate.net

An exploration of this compound reveals its significance as a versatile compound in chemical research, particularly in the development of advanced materials and therapeutic agents. This article focuses on the emerging research directions and future perspectives concerning this unique bicyclic molecule.

Emerging Research Directions and Future Perspectives

The rigid, strained bicyclic framework of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives makes it a valuable scaffold in various fields of chemical research. Current investigations are expanding its applications, focusing on sustainable synthesis, development of new therapeutic agents, and the creation of innovative catalytic systems.

Q & A

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1} for carboxylic acids) .
  • 1H^1 \text{H}-NMR : Resolves stereochemistry and substituent positions. For example, compound 15 shows distinct olefinic proton signals (δ 5.5–6.5 ppm) .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+^+ for compound 16 in ) .

Validation : Cross-reference spectral data with computational predictions (e.g., PubChem’s 3D structure tools) .

What challenges arise in stereochemical control during derivatization, and how can they be addressed?

Advanced Research Question

  • Chiral Derivatives : Synthesis of enantiopure analogs (e.g., (1R,2R,3S,4S)-Boc-amino derivatives) requires chiral auxiliaries or enzymatic resolution .
  • Stereochemical Contradictions : For example, sodium borohydride reduction of the carboxylic acid () failed to yield expected alcohols, likely due to steric hindrance or competing pathways.
    Mitigation Strategies :
    • Use milder reducing agents (e.g., LiAlH4_4) or pre-activate the carbonyl group.
    • Employ computational modeling (e.g., AI-powered retrosynthesis in ) to predict feasible routes .

How can researchers resolve contradictions in reaction outcomes, such as failed reductions or unexpected byproducts?

Advanced Research Question

  • Case Study : describes an unsuccessful NaBH4_4-mediated reduction of this compound. Possible causes include:
    • Incompatibility of NaBH4_4 with strained bicyclic systems.
    • Competing acid-base reactions in THF solvent.
      Resolution :
    • Re-evaluate reaction mechanisms using DFT calculations.
    • Explore alternative reductants (e.g., DIBAL-H) or protecting group strategies .

What polymerization applications exist for this compound derivatives?

Advanced Research Question

  • Copolymer Synthesis : Metal-catalyzed polymerization with norbornene derivatives produces high-performance materials (e.g., BASF’s process in ).
  • Functional Monomers : Ester derivatives (e.g., methyl esters) enhance solubility for controlled polymerization .
    Methodological Insight : Optimize catalyst systems (e.g., Grubbs catalysts) and monitor molecular weight via GPC.

What computational tools are available for predicting synthetic routes and resolving structural ambiguities?

Advanced Research Question

  • Retrosynthesis AI : Tools like PubChem’s Template_relevance models () leverage databases (Reaxys, Pistachio) to propose one-step routes .
  • 3D Structure Prediction : Use Java/Javascript-based viewers () to validate stereochemistry and plan derivatization .

How do reaction conditions influence the outcome of Curtius reactions for isocyanate formation?

Advanced Research Question

  • Protocol Variations : highlights two Curtius reaction methods:
    • Method 1 : Heating with sodium azide in xylene (47% yield).
    • Method 2 : Low-temperature azide formation followed by ethyl acetate reflux (variable yield).
      Optimization : Control temperature to minimize side reactions (e.g., nitrene rearrangements) and use stabilizing solvents .

What are the key safety considerations when handling this compound in the laboratory?

Basic Research Question

  • Hazard Mitigation : Avoid dust generation, use chemical-resistant gloves, and ensure ventilation ().
  • Spill Management : Collect leaks in sealed containers; neutralize acidic residues before disposal .

Retrosynthesis Analysis

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Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.